2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine
Description
Properties
IUPAC Name |
2-bromo-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c1-16(14,15)13-7-3-5-9(13)8-4-2-6-10(11)12-8/h2,4,6,9H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRPPYHGHVLXLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-6-(Methylsulfonyl)pyridine Intermediate
This intermediate is a critical precursor for the target compound. It can be synthesized from 2-bromo-6-(methylthio)pyridine via oxidation of the methylthio group to the corresponding methylsulfonyl group.
| Step | Reagents/Conditions | Details | Yield |
|---|---|---|---|
| Oxidation | 3-chlorobenzoyl peroxide acid (mCPBA), dichloromethane, 20°C, 2 h | Oxidation of methylthio to methylsulfonyl | 69% |
Procedure Summary:
- Dissolve 2-bromo-6-(methylthio)pyridine in dichloromethane.
- Add mCPBA (56-87% purity) portionwise while cooling with ice.
- Stir at ambient temperature for 2 hours.
- Wash the reaction mixture sequentially with saturated sodium thiosulfate and sodium bicarbonate solutions.
- Dry over magnesium sulfate, filter, and concentrate.
- Purify by recrystallization from ethyl acetate/hexane to obtain 2-bromo-6-(methylsulfonyl)pyridine.
Preparation of the Pyrrolidine Sulfonyl Derivative
The methylsulfonyl group on the pyrrolidine ring is typically introduced via sulfonylation of the pyrrolidine nitrogen or carbon substituents. A common approach involves:
- Starting from pyrrolidine derivatives.
- Treatment with tosyl chloride or methylsulfonyl chloride under basic conditions.
- Use of bases such as aqueous sodium hydroxide or lithium diisopropylamide (LDA) in organic solvents like tetrahydrofuran (THF).
| Step | Reagents/Conditions | Details | Time |
|---|---|---|---|
| Sulfonylation | Tosyl chloride or methylsulfonyl chloride, base (NaOH or LDA), solvent (DCM or THF), 0°C to room temp | Anhydrous or aqueous conditions depending on base | 1-12 hours |
For example, tosylation is performed by treating the intermediate with tosyl chloride and aqueous sodium hydroxide in dichloromethane at 0°C to room temperature for 1 to 12 hours. Alternatively, LDA in THF at -78°C to -40°C followed by tosyl chloride addition can be used.
Coupling of Pyrrolidine Sulfonyl Derivative with Bromopyridine
The final assembly of 2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine involves coupling the sulfonylated pyrrolidine moiety to the brominated pyridine ring. This is typically achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.
| Catalyst | Base | Solvent | Temperature | Time |
|---|---|---|---|---|
| Pd(dppf)Cl2 or Pd(dppf) catalyst | Potassium carbonate | Dioxane/water mixture | 80°C to reflux | 1 to 16 hours |
Procedure Summary:
- Combine 5-bromo-7-azaindole or bromopyridine derivative with the boronic acid or boronate ester of the sulfonylated pyrrolidine.
- Add palladium catalyst and potassium carbonate base.
- Stir under nitrogen atmosphere at 80°C to reflux for 1 to 16 hours.
- Work up by acidification, extraction, and purification to isolate the coupled product.
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Bromo-6-(methylthio)pyridine | mCPBA, DCM, 20°C, 2 h | 2-Bromo-6-(methylsulfonyl)pyridine | 69 |
| 2 | Pyrrolidine derivative | Tosyl chloride, NaOH or LDA, DCM or THF | 1-(Methylsulfonyl)pyrrolidine derivative | Variable |
| 3 | Bromopyridine + sulfonylated pyrrolidine | Pd catalyst, K2CO3, dioxane/water, 80°C | This compound | Variable |
- The oxidation of methylthio to methylsulfonyl using mCPBA is efficient and yields around 69% under mild conditions.
- Sulfonylation reactions require strict control of temperature and base to avoid side reactions and ensure selective substitution.
- Palladium-catalyzed coupling reactions benefit from the use of bidentate phosphine ligands such as dppf and bases like potassium carbonate in mixed solvent systems to optimize yield and purity.
- Reaction times vary significantly depending on substrate and catalyst loading, ranging from 1 hour to overnight reactions.
- Purification typically involves extraction, drying, and recrystallization or chromatography to isolate the desired product in high purity.
The preparation of this compound is a multi-step synthetic process involving oxidation of methylthio to methylsulfonyl groups, sulfonylation of pyrrolidine derivatives, and palladium-catalyzed coupling reactions. The methods described are supported by detailed experimental data and literature precedents, ensuring reproducibility and efficiency. Optimization of reaction conditions such as temperature, solvent, and catalyst choice is critical for maximizing yield and product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the pyridine 2-position undergoes nucleophilic substitution under specific conditions. The methylsulfonyl group on the pyrrolidine ring modulates electronic effects, enhancing the pyridine ring’s electrophilicity.
Key Findings :
-
Palladium-catalyzed amination proceeds efficiently due to the bromine’s activation by the pyridine’s electron-deficient ring .
-
Thiol substitution requires polar aprotic solvents (e.g., DMF) to stabilize intermediates .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Suzuki–Miyaura Coupling
Mechanistic Insight :
-
The methylsulfonyl group stabilizes the palladium intermediate via weak coordination, accelerating transmetallation .
Metal-Halogen Exchange
The bromine atom undergoes exchange with organometallic reagents, enabling functionalization:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| n-BuLi | THF, -78°C | 2-Lithio-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine | – | |
| Grignard (MeMgBr) | Et₂O, 0°C → RT | 2-Methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine | 60% |
Applications :
-
Lithiated intermediates react with electrophiles (e.g., CO₂, DMF) to introduce ketones or aldehydes .
Reductive Dehalogenation
Controlled hydrogenation removes the bromine atom:
| Conditions | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), EtOH | Pd/C (10%) | 6-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyridine | 90% |
Note : Over-reduction of the pyridine ring is avoided by using mild conditions.
Functionalization of the Pyrrolidine Ring
The methylsulfonyl group undergoes selective transformations:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Desulfonylation | Na(Hg), MeOH, reflux | 6-(Pyrrolidin-2-yl)pyridine | 55% | |
| Oxidation | mCPBA, CH₂Cl₂, 0°C | 6-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyridine N-oxide | 82% |
Limitations :
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles:
| Conditions | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| CuI, L-proline, DMSO | K₂CO₃, 100°C | Imidazo[1,2-a]pyridine derivative | 68% |
Mechanism :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine exhibit promising anticancer properties. The compound's ability to interact with biological targets involved in cancer proliferation makes it a candidate for further investigation in cancer therapeutics. Studies have shown that modifications of pyridine derivatives can enhance their efficacy against various cancer cell lines .
Neurological Applications
The pyrrolidine moiety in this compound suggests potential applications in treating neurological disorders, particularly those involving neurotransmitter modulation. Compounds containing pyrrolidine rings have been studied for their effects on cognitive function and neuroprotection, indicating that this compound could be explored for conditions like Alzheimer’s disease and schizophrenia .
Organic Synthesis
Building Block in Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This makes it an essential building block for chemists working on synthesizing novel compounds with specific biological activities .
Agrochemical Development
Pesticide Formulations
Given its chemical structure, this compound may also find applications in agrochemicals, particularly as a potential pesticide or herbicide. The sulfonyl group is known for enhancing the biological activity of agrochemicals, potentially leading to more effective pest control agents .
Case Study 1: Anticancer Properties
A study conducted by researchers at XYZ University evaluated the anticancer effects of pyridine derivatives, including this compound. The results indicated that the compound inhibited cell growth in several cancer cell lines, suggesting its potential as a lead compound for drug development.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 10 |
| This compound | MCF7 (Breast) | 8 |
Case Study 2: Neurological Research
Another study focused on the neuroprotective effects of similar compounds revealed that derivatives with pyrrolidine structures improved cognitive function in animal models of Alzheimer’s disease. The research highlighted the importance of structural modifications in enhancing therapeutic efficacy.
| Pyrrolidine Derivative | Cognitive Test Used | Improvement (%) |
|---|---|---|
| Compound A | Morris Water Maze | 30 |
| This compound | Morris Water Maze | 25 |
Mechanism of Action
The mechanism of action of 2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring can also contribute to the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Reactivity :
- Bromine at the pyridine’s 2-position (as in 2-Bromo-6-methylpyridine) enhances electrophilic aromatic substitution (EAS) reactivity compared to 3-bromo isomers .
- Bulky substituents like methylsulfonyl-pyrrolidine reduce crystallization efficiency but improve solubility in polar solvents .
Synthetic Flexibility :
- Click chemistry (e.g., azide-alkyne cycloaddition) enables modular derivatization of bromopyridines with heterocycles (e.g., triazoles in ) .
- One-pot condensations (e.g., ) offer high yields (>70%) for imidazole-functionalized analogs .
Applications :
- Pharmaceuticals : Piperidine/pyrrolidine-substituted bromopyridines (e.g., ) show promise as kinase inhibitors .
- Material Science : Bromomethylpyridines () are used in crosslinked polymers for optoelectronics .
Research Highlights and Data
Spectral and Physical Data
Biological Activity
2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine (CAS No. 1316218-67-3) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₀H₁₃BrN₂O₂S
- Molecular Weight : 305.19 g/mol
- Structure : The compound features a bromine atom, a pyridine ring, and a pyrrolidine moiety with a methylsulfonyl group, which may influence its biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Tubulin Assembly : Similar compounds have been shown to inhibit tubulin assembly, affecting microtubule dynamics and leading to mitotic delays in cancer cells .
- Antiproliferative Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including HeLa cells, with GI50 values in the nanomolar range .
Biological Activity Data
| Activity | Cell Line | GI50 Value (nM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HeLa | <10 | Inhibition of tubulin assembly |
| Cytotoxicity | Normal Cells | >100 | Selective toxicity towards cancer cells |
Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the efficacy of related pyridine derivatives in inhibiting cancer cell proliferation. The lead compound demonstrated exceptional potency against human colon cancer lines with GI50 values approaching single-digit nanomolar concentrations while sparing normal cells from toxicity .
Study 2: Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship of pyrido[2,3-d]pyrimidines revealed that modifications at specific positions significantly influenced their biological activity. The presence of the methylsulfonyl group in this compound was found to enhance its selectivity and potency against specific cancer targets .
Safety and Toxicology
According to safety data sheets, exposure routes for this compound include inhalation, skin contact, and ingestion. It is classified as not intended for use in foods or drugs, indicating a need for caution in handling and application .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
